2-Ethyl-4-methoxybenzenecarbothialdehyde

Description

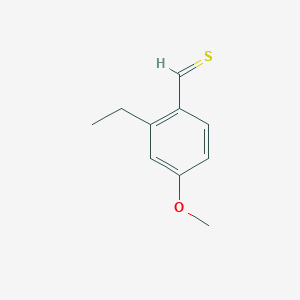

2-Ethyl-4-methoxybenzenecarbothialdehyde is a substituted aromatic thioaldehyde with the molecular formula C₁₀H₁₂OS. Its IUPAC name reflects the substituents: a thioaldehyde (-CHS) functional group at position 1, an ethyl group at position 2, and a methoxy group (-OCH₃) at position 4 on the benzene ring. Stability may be moderate due to the inherent reactivity of the thioaldehyde group, which is prone to dimerization or oxidation.

Properties

Molecular Formula |

C10H12OS |

|---|---|

Molecular Weight |

180.27g/mol |

IUPAC Name |

2-ethyl-4-methoxythiobenzaldehyde |

InChI |

InChI=1S/C10H12OS/c1-3-8-6-10(11-2)5-4-9(8)7-12/h4-7H,3H2,1-2H3 |

InChI Key |

SNTGGOYNXQXXHA-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=CC(=C1)OC)C=S |

Canonical SMILES |

CCC1=C(C=CC(=C1)OC)C=S |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

4-Butoxy-3-chloro-5-methoxybenzaldehyde (CAS 483316-01-4): A benzaldehyde derivative with butoxy, chloro, and methoxy substituents.

4-Methoxybenzaldehyde (CAS 123-11-5): A simple aldehyde with a methoxy group at position 3.

2-Ethyl-4-methoxybenzaldehyde : An aldehyde analog of the target compound, differing only in the functional group (aldehyde vs. thioaldehyde).

Data Table: Comparative Properties

Key Research Findings

Reactivity Differences :

- Thioaldehydes (e.g., this compound) exhibit higher electrophilicity compared to aldehydes, making them reactive in nucleophilic additions. However, their instability limits practical use unless stabilized by steric hindrance.

- The ethyl group in the target compound enhances hydrophobicity, while the methoxy group contributes to electron-donating effects, altering reaction pathways compared to 4-Butoxy-3-chloro-5-methoxybenzaldehyde (electron-withdrawing chloro and bulky butoxy groups).

Applications :

- Aldehydes like 4-Methoxybenzaldehyde are widely used in perfumery and pharmaceuticals. In contrast, thioaldehydes are niche intermediates, e.g., in synthesizing thioamides or metal ligands.

- The compound from (4-Butoxy-3-chloro-5-methoxybenzaldehyde) may find use in agrochemicals due to its lipophilic nature, though specific applications are undocumented.

Safety and Handling: Thioaldehydes require inert storage conditions to prevent degradation, unlike their aldehyde counterparts. No specific hazard data exists for this compound, but analogous compounds suggest precautions against inhalation and skin contact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.